2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride

Catalog No.
S14010166
CAS No.
M.F
C10H19ClO4S
M. Wt
270.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sul...

Product Name

2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride

IUPAC Name

2-(oxolan-3-yloxymethyl)pentane-1-sulfonyl chloride

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

InChI

InChI=1S/C10H19ClO4S/c1-2-3-9(8-16(11,12)13)6-15-10-4-5-14-7-10/h9-10H,2-8H2,1H3

InChI Key

QGOSRCWHQQZWPG-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC1CCOC1)CS(=O)(=O)Cl

2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride. Its molecular formula is C10H19ClO4SC_{10}H_{19}ClO_4S, with a molecular weight of approximately 270.77 g/mol. The compound features a sulfonyl chloride group (-SO₂Cl) attached to a pentane chain, which is further substituted with a tetrahydrofuran-3-yl group and a methyl group. This specific structure imparts unique steric and electronic properties that influence its reactivity and selectivity in

Involving 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride are nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles, leading to the formation of covalent bonds. This reactivity is utilized in various transformations, including the synthesis of more complex organic molecules, pharmaceuticals, and agrochemicals.

The synthesis of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol.
  • Reagent Addition: Thionyl chloride (SOCl₂) is added to the alcohol under anhydrous conditions.
  • Reaction Conditions: The mixture is stirred at low temperatures (0–5°C) before allowing it to reach room temperature for several hours.
  • Product Isolation: The solvent is removed under reduced pressure, and the crude product is purified through column chromatography or recrystallization.

2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: It can be used for modifying biomolecules, such as proteins and peptides, through sulfonylation.
  • Drug Development: Investigated for potential use in designing enzyme inhibitors and receptor modulators .

Studies on the interactions of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride with biological molecules are essential for understanding its potential therapeutic effects. The sulfonyl chloride group's reactivity allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and leading to desired biological outcomes .

Several compounds exhibit structural similarities to 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride, including:

Compound NameMolecular FormulaKey Features
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chlorideC10H19ClO4SC_{10}H_{19}ClO_4SContains a tetrahydrofuran moiety; used as an intermediate in organic synthesis
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chlorideC7H13ClO4SC_{7}H_{13}ClO_4SShorter carbon chain; similar reactivity profile but different applications
TetrahydrofuranC4H8OC_{4}H_{8}OSolvent; lacks sulfonyl group but shares structural features

The uniqueness of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride lies in its specific structural features that enhance its reactivity and selectivity compared to other sulfonyl chlorides, particularly due to the presence of both the tetrahydrofuran moiety and the sulfonamide functional group .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

270.0692580 g/mol

Monoisotopic Mass

270.0692580 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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